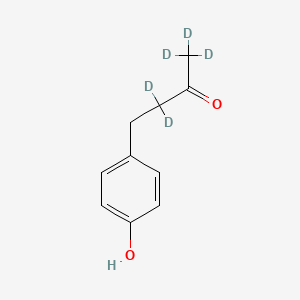
4-(4'-Hydroxyphenyl)-2-butanone-d5
Cat. No. B564820
Key on ui cas rn:
182219-43-8
M. Wt: 169.235
InChI Key: NJGBTKGETPDVIK-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04908481
Procedure details


100 g (0.45 mole) of 1-(4-tert.-butoxy-phenyl)-butan-3-one are suspended in 250 ml of 2N sulfuric acid and the mixture is refluxed for about 3 hours, with vigorous stirring. The course of the reaction can be followed by measuring the isobutylene liberated. After completion of the reaction, the mixture is cooled to room temperature and brought to pH 6 with dilute sodium hydroxide solution, after which the product crystallizes out in about 95% purity. It is isolated by filtering off or centrifuging (73 g of 95% pure material; yield 93%), and is recrystallized from water/ethanol.
Name
1-(4-tert.-butoxy-phenyl)-butan-3-one
Quantity
100 g
Type
reactant
Reaction Step One




Yield
93%
Identifiers


|
REACTION_CXSMILES
|
C([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14](=[O:16])[CH3:15])=[CH:8][CH:7]=1)(C)(C)C.CC(=C)C.[OH-].[Na+]>S(=O)(=O)(O)O>[OH:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH2:13][C:14](=[O:16])[CH3:15])=[CH:10][CH:11]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
1-(4-tert.-butoxy-phenyl)-butan-3-one
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C1)CCC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for about 3 hours, with vigorous stirring
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The course of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the product crystallizes out in about 95% purity
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It is isolated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from water/ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C(C=C1)CCC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04908481
Procedure details


100 g (0.45 mole) of 1-(4-tert.-butoxy-phenyl)-butan-3-one are suspended in 250 ml of 2N sulfuric acid and the mixture is refluxed for about 3 hours, with vigorous stirring. The course of the reaction can be followed by measuring the isobutylene liberated. After completion of the reaction, the mixture is cooled to room temperature and brought to pH 6 with dilute sodium hydroxide solution, after which the product crystallizes out in about 95% purity. It is isolated by filtering off or centrifuging (73 g of 95% pure material; yield 93%), and is recrystallized from water/ethanol.
Name
1-(4-tert.-butoxy-phenyl)-butan-3-one
Quantity
100 g
Type
reactant
Reaction Step One




Yield
93%
Identifiers


|
REACTION_CXSMILES
|
C([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14](=[O:16])[CH3:15])=[CH:8][CH:7]=1)(C)(C)C.CC(=C)C.[OH-].[Na+]>S(=O)(=O)(O)O>[OH:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH2:13][C:14](=[O:16])[CH3:15])=[CH:10][CH:11]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
1-(4-tert.-butoxy-phenyl)-butan-3-one
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C1)CCC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for about 3 hours, with vigorous stirring
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The course of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the product crystallizes out in about 95% purity
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It is isolated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from water/ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C(C=C1)CCC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
